An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propylthiophene
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Propylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylthiophene is a substituted thiophene, a class of heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, purification, and analysis of 2-propylthiophene, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
The structural representation and key identifiers of 2-propylthiophene are crucial for its unambiguous identification and use in experimental settings.
| Identifier | Value |
| IUPAC Name | 2-propylthiophene |
| CAS Number | 1551-27-5[1] |
| Molecular Formula | C₇H₁₀S[1] |
| SMILES String | CCCc1cccs1 |
| InChI Key | BTXIJTYYMLCUHI-UHFFFAOYSA-N[1] |
The structure of 2-propylthiophene consists of a central thiophene ring with a propyl group attached at the second position.
Physicochemical Properties
A summary of the key physicochemical properties of 2-propylthiophene is presented in the table below. These properties are essential for its handling, purification, and use in various chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 126.22 g/mol | [2] |
| Boiling Point | 157.5-159.5 °C (lit.) | [2] |
| Density | 1.506 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.506 (lit.) | [2] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [2] |
Synthesis of 2-Propylthiophene
The synthesis of 2-propylthiophene can be achieved through various established organometallic cross-coupling reactions. Two common and effective methods are the Suzuki-Miyaura coupling and the Grignard reaction.
Experimental Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or ester with a propyl halide.
Materials:
-
2-Thiopheneboronic acid
-
1-Bromopropane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dried three-necked flask under an inert atmosphere (argon or nitrogen), add 2-thiopheneboronic acid (1.0 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and ethanol to the flask.
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Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-propylthiophene.
Experimental Protocol 2: Synthesis via Grignard Reaction
This classic method involves the reaction of a thienyl Grignard reagent with a propyl halide.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to the flask.
-
Add a small amount of 2-bromothiophene to initiate the Grignard reagent formation.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 2-bromothiophene dropwise while maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (2-thienylmagnesium bromide).
-
Cool the reaction mixture in an ice bath.
-
Add 1-bromopropane dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the mixture and quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent by rotary evaporation.
-
Purify the residue by fractional distillation under reduced pressure.
Purification
Fractional distillation is the primary method for purifying 2-propylthiophene, especially to separate it from starting materials, byproducts, and solvents.
Experimental Protocol 3: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus as shown in chemical literature.[3] Ensure all joints are securely clamped.
-
Place the crude 2-propylthiophene in the round-bottom flask with a few boiling chips.
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column. The temperature should be monitored closely.
-
Collect the fraction that distills at the boiling point of 2-propylthiophene (157.5-159.5 °C).[2] Discard any initial fractions that distill at lower temperatures (likely residual solvent) and any higher-boiling residues.
-
The purity of the collected fractions can be assessed by gas chromatography.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized 2-propylthiophene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
Experimental Parameters:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
The expected mass spectrum would show a molecular ion peak at m/z 126, corresponding to the molecular weight of 2-propylthiophene.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.
Experimental Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR:
-
Expected chemical shifts (δ, ppm): ~0.9 (t, 3H, CH₃), ~1.7 (sextet, 2H, CH₂), ~2.8 (t, 2H, CH₂ attached to thiophene), ~6.8-7.2 (m, 3H, thiophene protons).
-
-
¹³C NMR:
-
Expected chemical shifts (δ, ppm): ~13.8 (CH₃), ~23.5 (CH₂), ~32.0 (CH₂ attached to thiophene), ~122-128 (thiophene carbons), ~145 (quaternary thiophene carbon).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4]
Expected Absorptions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2960-2850 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-S stretching (in ring): ~850-600 cm⁻¹
Safety and Handling
2-Propylthiophene is a flammable liquid and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, purification, and analysis of 2-propylthiophene. The experimental protocols and characterization data presented herein are intended to equip researchers and drug development professionals with the necessary information to effectively work with this important thiophene derivative. Adherence to proper safety procedures is paramount when handling this chemical.
